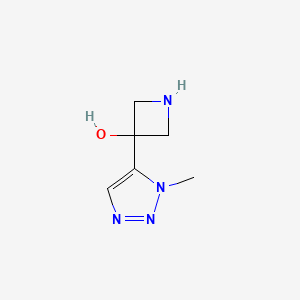![molecular formula C9H10BrN3 B13159826 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is an organic compound that features a brominated pyrrolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures . The resulting 6-bromo-1H-pyrrolo[3,2-b]pyridine is then reacted with ethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine has been studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis . Additionally, it has applications in the development of new therapeutic agents for cancer treatment and other diseases involving abnormal kinase activity .
Mécanisme D'action
The compound exerts its effects by binding to the active site of kinases, particularly FGFRs, and inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival . The molecular targets include the tyrosine kinase domain of FGFRs, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine derivatives
Uniqueness
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethanamine group, which enhances its binding affinity and selectivity for FGFRs compared to other similar compounds . This makes it a valuable scaffold for the development of targeted cancer therapies.
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-7-3-8-9(13-5-7)6(1-2-11)4-12-8/h3-5,12H,1-2,11H2 |
Clé InChI |
ZZTLKABEAYIVFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC=C2CCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
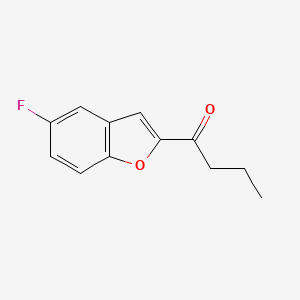
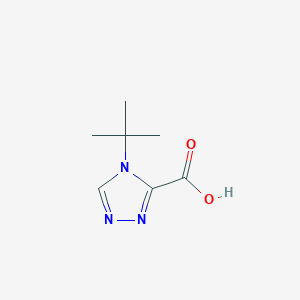
![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
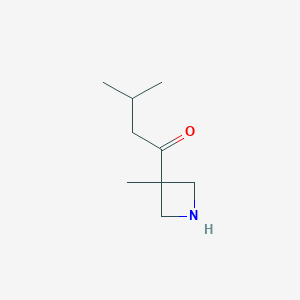

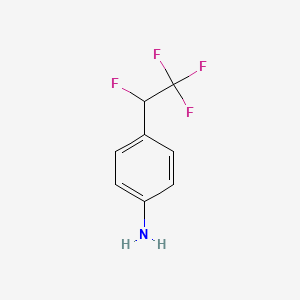
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)

